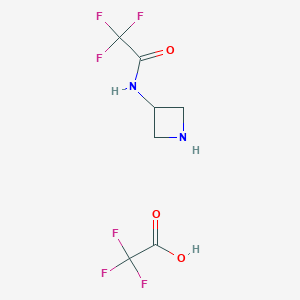
2-(isopropylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(isopropylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The molecule also contains a trifluoromethyl group (-CF3), which is a common motif in pharmaceuticals and agrochemicals due to its unique physicochemical properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Trifluoromethyl groups are known to undergo various reactions, and the imidazole ring is a common feature in many biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a trifluoromethyl group could impart unique properties due to the high electronegativity of fluorine .Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods
Researchers have developed methods for the synthesis of complex imidazole derivatives, demonstrating the compound's role in facilitating the creation of novel chemical entities. For instance, Klásek et al. (2010) reported the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with alkyl or aryl isothiocyanates to yield novel compounds, including imidazole derivatives characterized by X-ray diffraction, showcasing the potential for creating structurally diverse molecules for further study (Klásek, Lyčka, Mikšík, & Růžička, 2010).
Regioselective Synthesis
Delest et al. (2008) developed a divergent and regioselective synthesis method for trisubstituted imidazoles, illustrating the precise chemical manipulations possible with imidazole derivatives. This method allowed for the selective formation of 1,2,5-trisubstituted 1H-imidazole, showcasing the compound's utility in the targeted synthesis of imidazole derivatives with specific structural features (Delest, Nshimyumukiza, Fasbender, Tinant, Marchand‐Brynaert, Darro, & Robiette, 2008).
Chemical Properties and Applications
The compound's structural characteristics have made it a candidate for studying its properties and potential applications in various fields, including medicinal chemistry and materials science. For example, Hamdouchi et al. (1999) synthesized a series of imidazo[1,2-a]pyridines as antirhinovirus agents, highlighting the compound's role in the development of new therapeutic agents (Hamdouchi, Blas, del Prado, Gruber, Heinz, & Vance, 1999).
Zukünftige Richtungen
The future directions for research on this compound would depend on its properties and potential applications. Given the prevalence of trifluoromethyl groups and imidazole rings in pharmaceuticals and agrochemicals, it’s possible that this compound could have interesting applications in these areas .
Wirkmechanismus
Mode of Action
These interactions could potentially alter the conformation or activity of the target, leading to changes in cellular processes .
Biochemical Pathways
Given its structural similarity to other imidazole derivatives, it may potentially affect pathways involving imidazole-containing enzymes or proteins .
Pharmacokinetics
For instance, its trifluoromethyl group could enhance its metabolic stability, while its imidazole ring could potentially enhance its solubility .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target identification and detailed mechanistic studies .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the pH of its environment due to the presence of ionizable groups in its structure .
Eigenschaften
IUPAC Name |
5-phenyl-2-propan-2-ylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2S/c1-13(2)25-18-23-12-17(14-7-4-3-5-8-14)24(18)16-10-6-9-15(11-16)19(20,21)22/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPLWPPEUOVCNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2747997.png)

![Ethyl 8-fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2747999.png)
![4-(3,5-Dimethylpyrazol-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2748005.png)
![Benzyl 2-(fluorosulfonylmethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2748008.png)
methanone N-(2,4-dichlorophenyl)hydrazone](/img/structure/B2748009.png)
![[1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2748010.png)
![2,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2748011.png)
![N-[3-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B2748012.png)


![N-[(2Z)-3-benzyl-1,3-thiazol-2(3H)-ylidene]-2-chloroacetamide](/img/structure/B2748018.png)